

2-(BenzylOxy)-4-chloropyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(BenzylOxy)-4-chloropyridine**

Cat. No.: **B1442949**

[Get Quote](#)

An In-depth Technical Guide to **2-(BenzylOxy)-4-chloropyridine**: Properties, Synthesis, and Applications

Introduction

2-(BenzylOxy)-4-chloropyridine is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. As a bifunctional building block, it incorporates two key reactive handles: a chloro group at the 4-position, which is activated for nucleophilic aromatic substitution, and a benzylOxy group at the 2-position, which can serve as a stable protecting group for the corresponding 2-pyridone functionality. This unique structural arrangement allows for sequential and site-selective modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Its utility is prominently featured in the development of novel therapeutics, including receptor antagonists and other biologically active compounds.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.

Physicochemical and Spectral Properties

The fundamental properties of **2-(BenzylOxy)-4-chloropyridine** are crucial for its application in synthesis, dictating reaction conditions, purification methods, and storage.

Core Chemical Properties

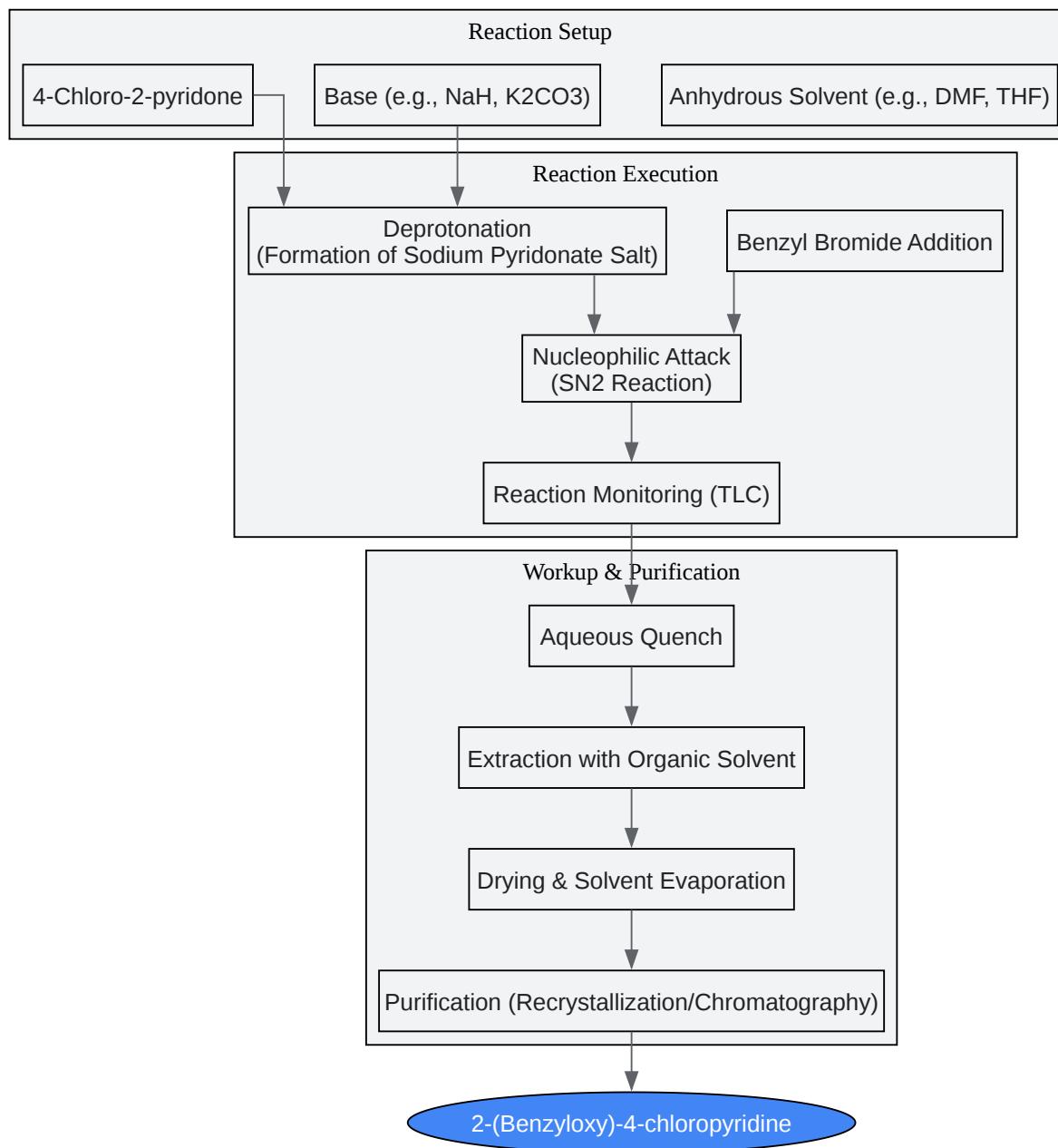
A summary of the key physicochemical data is presented below. These values are essential for experimental design and characterization.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ CINO	[3][4]
Molecular Weight	219.67 g/mol	[4][5]
IUPAC Name	4-chloro-2-(phenylmethoxy)pyridine	[3]
CAS Number	1006052-55-6	[6]
Appearance	Solid / Crystalline Powder	N/A
Monoisotopic Mass	219.04509 Da	[3]
XlogP (Predicted)	3.3	[3]
Topological Polar Surface Area (TPSA)	22.12 Å ²	[4]
Hydrogen Bond Acceptors	2	[4]
Rotatable Bonds	3	[4]

Spectroscopic Signature

Spectroscopic analysis is the primary method for confirming the identity and purity of **2-(Benzylxy)-4-chloropyridine**.^[7] While specific experimental data can vary slightly based on the solvent and instrument, the expected spectral characteristics are as follows:

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals for the benzylic and pyridine ring protons. The benzylic methylene protons (-CH₂-) would appear as a singlet around δ 5.4 ppm. The protons of the phenyl group would appear in the aromatic region (δ 7.3-7.5 ppm). The pyridine ring protons would show three distinct signals: H-6 (a doublet, ~δ 8.1-8.2 ppm), H-5 (a doublet of doublets, ~δ 6.9-7.0 ppm), and H-3 (a doublet or singlet, ~δ 6.8-6.9 ppm).^{[8][9]}


- ^{13}C NMR Spectroscopy: The carbon spectrum would show 10 unique signals (due to symmetry in the phenyl ring). Key signals would include the benzylic carbon (~ 70 ppm), the five distinct pyridine carbons (with C-2 and C-4 being significantly downfield), and the four distinct carbons of the phenyl group.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.^[10] Key absorption bands would include C-O-C stretching (ether linkage) around $1250\text{-}1050\text{ cm}^{-1}$, aromatic C=C and C=N stretching in the $1600\text{-}1450\text{ cm}^{-1}$ region, and C-Cl stretching around $800\text{-}600\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at $\text{m/z} \approx 219$ and an isotopic peak ($\text{M}+2$) at $\text{m/z} \approx 221$ with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. A prominent fragment would likely correspond to the loss of the benzyl group (C_7H_7 , m/z 91) or the benzyloxy radical.

Synthesis and Methodology

The most common and logical approach to synthesizing **2-(Benzyloxy)-4-chloropyridine** is through a Williamson ether synthesis, starting from the commercially available 4-chloro-2-pyridone.

Synthetic Workflow: Williamson Ether Synthesis

This method involves the deprotonation of 4-chloro-2-pyridone to form a pyridone anion, which then acts as a nucleophile to displace a halide from a benzylating agent like benzyl bromide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(benzyloxy)-4-chloropyridine (C₁₂H₁₀CINO) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. synchem.de [synchem.de]
- 6. Page loading... [wap.guidechem.com]
- 7. lehigh.edu [lehigh.edu]
- 8. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Benzylbenzylbenzene(622-08-2) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [2-(Benzyl)-4-chloropyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1442949#2-benzyl-4-chloropyridine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com